1,4-dimethyl-1H-pyrazol-3-amine
Overview
Description
1,4-Dimethyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H9N3. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their suppression .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown significant inhibition effects against Plasmodium berghei , with suppression rates of up to 90.4% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s efficacy may be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other metabolites.
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and enzymes such as hydrolases and oxidoreductases are of particular interest. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and affect the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their function. The binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. For instance, this compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The localization within these compartments can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with ammonia under controlled conditions can yield this compound . Another method involves the use of hydrazine derivatives and diketones, which undergo cyclization to form the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1,4-Dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Similar in structure but differs in the position of the methyl groups.
3,5-Dimethyl-1H-pyrazole: Lacks the amino group present in 1,4-dimethyl-1H-pyrazol-3-amine.
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Contains a trifluoromethyl group, which imparts different chemical properties
Uniqueness
The presence of both methyl and amino groups in specific positions allows for unique interactions and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1,4-dimethylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVUJXNJCCGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511403 | |
Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85485-61-6 | |
Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.